BRD0705 -

BRD0705

Catalog Number: EVT-2726893
CAS Number:
Molecular Formula: C20H23N3O
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BRD0705 is a selective inhibitor of glycogen synthase kinase 3 alpha, developed as part of a series of compounds aimed at exploiting the structural differences between the isoforms of glycogen synthase kinase 3, specifically glycogen synthase kinase 3 alpha and glycogen synthase kinase 3 beta. This compound has shown promise in various preclinical studies, particularly in the context of treating acute myeloid leukemia and other central nervous system disorders.

Source

BRD0705 was synthesized by researchers at the Broad Institute and has been characterized in multiple studies for its selectivity and efficacy against specific biological targets. It is part of a broader investigation into the role of glycogen synthase kinase 3 in cellular signaling pathways and disease mechanisms.

Classification

BRD0705 falls under the category of small molecule inhibitors that target protein kinases. Specifically, it is classified as a selective inhibitor for glycogen synthase kinase 3 alpha due to its unique binding characteristics that differentiate it from other kinases.

Synthesis Analysis

Methods

The synthesis of BRD0705 involves several steps that focus on optimizing its binding affinity and selectivity for glycogen synthase kinase 3 alpha. The compound was designed based on structural insights into the ATP-binding site of glycogen synthase kinase 3 alpha and beta, utilizing a combination of medicinal chemistry techniques.

Technical Details:

  • The synthesis process includes modifications to the core structure to enhance selectivity, such as varying substituents at specific positions on the molecule.
  • The use of high-throughput screening methods allowed for the rapid evaluation of compound efficacy against a panel of kinases.
Molecular Structure Analysis

Structure

BRD0705's molecular structure is characterized by specific functional groups that confer its selectivity for glycogen synthase kinase 3 alpha. The key features include:

  • A core scaffold that interacts with the ATP-binding site.
  • Selective modifications at the hinge region that distinguish it from glycogen synthase kinase 3 beta.

Data:

  • Molecular formula: C₁₈H₁₈N₄O₃S
  • Molecular weight: Approximately 366.43 g/mol.
Chemical Reactions Analysis

Reactions

The chemical reactions involving BRD0705 primarily focus on its interaction with glycogen synthase kinase 3 alpha. The compound acts by binding to the ATP-binding pocket, inhibiting the phosphorylation activity of the enzyme.

Technical Details:

  • The mechanism involves competitive inhibition where BRD0705 competes with ATP for binding to the active site.
  • Studies have shown that BRD0705 effectively reduces phosphorylation levels of downstream targets involved in cell proliferation and differentiation.
Mechanism of Action

Process

BRD0705 exerts its effects through a well-defined mechanism involving inhibition of glycogen synthase kinase 3 alpha activity. This inhibition leads to alterations in various signaling pathways, particularly those involved in cell cycle regulation and apoptosis.

Data:

  • Inhibition of glycogen synthase kinase 3 alpha by BRD0705 results in decreased transcriptional programs associated with stemness in acute myeloid leukemia cells.
  • The compound has been shown to induce differentiation in myeloid cells while sparing normal hematopoietic cells, highlighting its therapeutic potential with reduced toxicity.
Physical and Chemical Properties Analysis

Physical Properties

BRD0705 is a solid at room temperature with moderate solubility in organic solvents. Its stability under physiological conditions has been assessed through various assays.

Chemical Properties

BRD0705 exhibits properties typical of small molecule kinase inhibitors:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Maintains structural integrity under standard laboratory conditions.

Relevant Data or Analyses:

  • The compound's stability profile suggests suitability for in vivo studies, with favorable pharmacokinetic properties observed in preliminary tests.
Applications

Scientific Uses

BRD0705 has been investigated for its potential applications in treating several conditions:

  • Acute Myeloid Leukemia: Demonstrated efficacy in inducing differentiation and impairing colony formation in leukemic cells without affecting normal cells.
  • Central Nervous System Disorders: Research indicates potential benefits in restoring cognitive functions affected by dysregulated glycogen synthase kinase 3 activity.

Properties

Product Name

BRD0705

IUPAC Name

(4S)-4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23)/t20-/m0/s1

InChI Key

NCKLQXXBRWCYMA-FQEVSTJZSA-N

SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4

Solubility

not available

Canonical SMILES

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4

Isomeric SMILES

CC[C@@]1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.